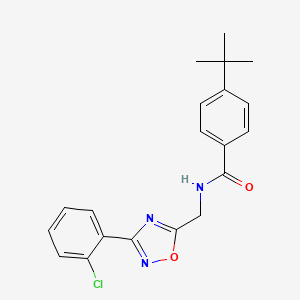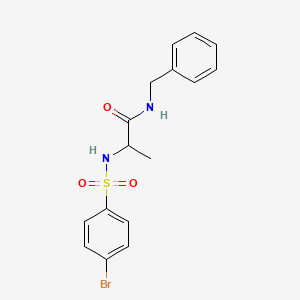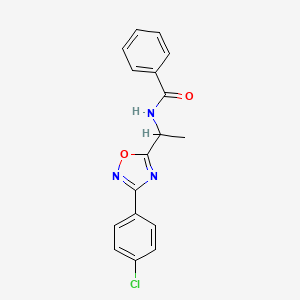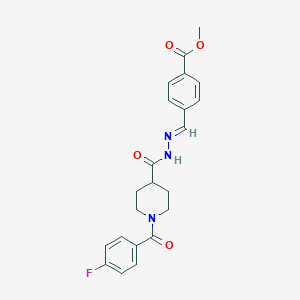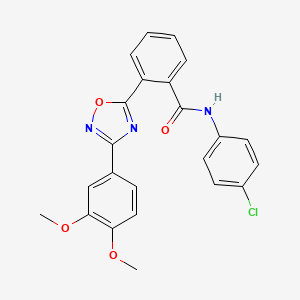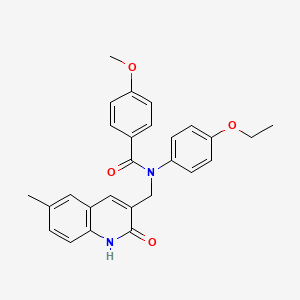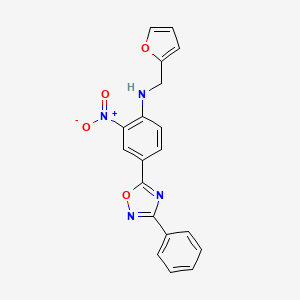
N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline, also known as FNPA, is a compound that has been extensively studied for its potential use in scientific research. FNPA is a small molecule that has shown promise in a variety of applications, including as a fluorescent probe, a photosensitizer, and as an inhibitor of certain enzymes. In
作用機序
The exact mechanism of action of N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is not fully understood, but it is believed to work by inhibiting certain enzymes. N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which can have a variety of effects on the nervous system.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has also been shown to inhibit the activity of other enzymes, including butyrylcholinesterase and monoamine oxidase. N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of using N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline in lab experiments is its fluorescent properties. N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has a high quantum yield and a large Stokes shift, which make it an ideal candidate for use in fluorescence microscopy and other imaging techniques. However, one limitation of using N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is its potential toxicity. N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the study of N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline's potential as a photosensitizer for use in photodynamic therapy. Finally, the study of N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline's potential as an inhibitor of other enzymes, such as tyrosinase and carbonic anhydrase, may lead to the development of new treatments for a variety of diseases.
合成法
N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline can be synthesized using a few different methods, but one of the most commonly used is the reaction of 2-nitroaniline with furfural and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide in the presence of acetic acid. This reaction produces N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline as a yellow solid, which can be purified using recrystallization.
科学的研究の応用
N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has been studied extensively for its potential use in scientific research. One of the most promising applications of N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is as a fluorescent probe. N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has been shown to have a high quantum yield and a large Stokes shift, making it an ideal candidate for use in fluorescence microscopy and other imaging techniques. N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has also been studied as a photosensitizer for use in photodynamic therapy, a treatment for cancer that uses light to activate a photosensitizing agent and kill cancer cells.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4/c24-23(25)17-11-14(8-9-16(17)20-12-15-7-4-10-26-15)19-21-18(22-27-19)13-5-2-1-3-6-13/h1-11,20H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBRONMEZZCAHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CC=CO4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Furan-2-YL)methyl]-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-YL)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

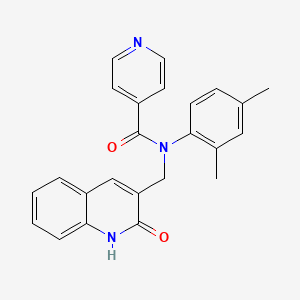
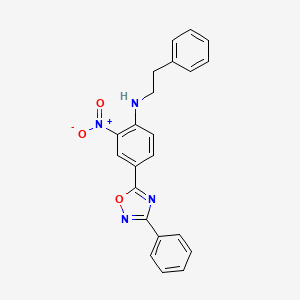
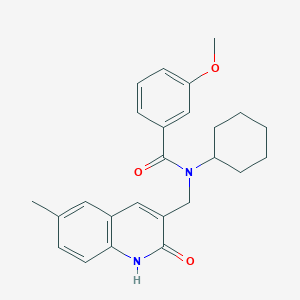
![1-methanesulfonyl-2-methyl-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7715595.png)

![4-chloro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715608.png)

![(Z)-2-((5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/no-structure.png)
